molecular formula C7H11N3O2 B011203 N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole CAS No. 108549-37-7

N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Cat. No. B011203
M. Wt: 169.18 g/mol
InChI Key: WTQHZEPQFDBZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole (NDMAI) is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. NDMAI is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms. NDMAI has been found to exhibit a variety of biochemical and physiological effects, making it an interesting molecule for scientific research.

Mechanism Of Action

The mechanism of action of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes, suggesting that it may have a protective effect against oxidative stress and inflammation.

Biochemical And Physiological Effects

N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and activate antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for research purposes. Additionally, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biological activities, making it a useful tool for studying the mechanisms of various diseases and for developing new therapies.
However, there are also limitations to the use of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole. One area of interest is in the development of new therapies for diseases such as arthritis and neurodegenerative disorders. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of these conditions.
Another area of interest is in the study of the mechanisms of action of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole. Further research is needed to fully understand how N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole modulates various signaling pathways in the body and how these effects contribute to its biological activities.
Finally, future research could focus on the safety and efficacy of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole in clinical settings. While N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has shown promise in preclinical studies, more research is needed to determine whether it is safe and effective for use in humans.
In conclusion, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole is a promising compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. While there is still much to learn about N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole, its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapies for various diseases.

Synthesis Methods

N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can be synthesized through a multi-step process involving the reaction of 1,2-dimethylimidazole with acetic anhydride and hydroxylamine hydrochloride. This method has been described in detail in a number of scientific publications and has been found to be effective in producing high yields of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole.

Scientific Research Applications

N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been the subject of numerous scientific studies due to its potential applications in a variety of research areas. One area of interest is in the development of new drugs and therapies. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases.

properties

CAS RN

108549-37-7

Product Name

N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-(2,3-dimethylimidazol-4-yl)-N-hydroxyacetamide

InChI

InChI=1S/C7H11N3O2/c1-5-8-4-7(9(5)3)10(12)6(2)11/h4,12H,1-3H3

InChI Key

WTQHZEPQFDBZCI-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C)N(C(=O)C)O

Canonical SMILES

CC1=NC=C(N1C)N(C(=O)C)O

Other CAS RN

108549-37-7

synonyms

AcDMH
N-acetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Origin of Product

United States

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